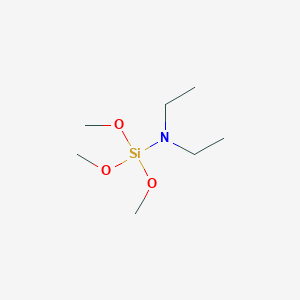

N,N-Diethyl-1,1,1-trimethoxysilanamine

Description

Properties

IUPAC Name |

N-ethyl-N-trimethoxysilylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-6-8(7-2)12(9-3,10-4)11-5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYPWIDITZJTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623976 | |

| Record name | N,N-Diethyl-1,1,1-trimethoxysilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34690-72-7 | |

| Record name | N,N-Diethyl-1,1,1-trimethoxysilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N,N-Diethyl-1,1,1-trimethoxysilanamine typically involves the reaction of diethylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of vacuum-jacketed columns and reflux ratios to achieve high purity .

Chemical Reactions Analysis

N,N-Diethyl-1,1,1-trimethoxysilanamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.

Addition Reactions: It can be used in stereospecific addition reactions, particularly in organic synthesis.

Derivatization Reactions: As a derivatization agent, it reacts with hydroxyl, amine, or carboxylic acid groups to introduce a trimethylsilyl group, enhancing the volatility of the molecules for GC-MS analysis.

Scientific Research Applications

N,N-Diethyl-1,1,1-trimethoxysilanamine has several scientific research applications:

Chemistry: It is widely used as a derivatization agent in GC-MS to analyze non-volatile organic compounds.

Biology: It can be used to modify biological molecules, making them more suitable for analytical techniques.

Medicine: While not used directly in therapeutic applications, it aids in the analysis of pharmaceutical compounds.

Industry: It is employed in the synthesis of various organosilicon compounds and in the production of specialty chemicals.

Mechanism of Action

The primary mechanism of action of N,N-Diethyl-1,1,1-trimethoxysilanamine involves the introduction of a trimethylsilyl group to target molecules. This modification increases the volatility of the molecules, making them more amenable to analysis by GC-MS. The trimethylsilyl group does not significantly alter the overall structure of the target molecules, allowing for accurate analysis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N-Diethyl-1,1,1-trimethylsilanamine

- Synonyms: (Diethylamino)trimethylsilane, Trimethylsilyldiethylamine, N,N-Diethyltrimethylsilylamine .

- CAS No.: 996-50-9

- Molecular Formula : C₇H₁₉NSi

- Molecular Weight : 145.32 g/mol

Structural Features :

The compound consists of a silicon atom bonded to three methyl groups and a diethylamine group. The Si–N bond confers reactivity as a silylating agent, commonly used to protect hydroxyl or amine groups in organic synthesis .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Trimethoxysilyl vs. Trimethylsilyl: The methoxy groups in C₈H₂₁NO₃Si () increase hydrophilicity and hydrolytic reactivity compared to the hydrophobic trimethylsilyl group in the target compound.

- Chain Length Impact : Longer carbon chains (e.g., octyl in 151613-25-1) enhance lipid solubility, making them suitable for surface treatments .

Physicochemical Properties

Reactivity Notes:

Comparison Highlights :

- The target compound’s flammability (Category 2) necessitates stricter storage conditions compared to non-flammable analogs like 151613-25-1 .

- Trimethoxysilyl derivatives may release methanol upon hydrolysis, requiring additional ventilation .

Biological Activity

N,N-Diethyl-1,1,1-trimethoxysilanamine (CAS: 996-50-9) is a silane compound with a molecular formula of CHNSi and a molecular weight of 145.32 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, including materials science and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNSi |

| Molecular Weight (g/mol) | 145.32 |

| CAS Number | 996-50-9 |

| InChI Key | JOOMLFKONHCLCJ-UHFFFAOYSA-N |

| Synonyms | Trimethylsilyldiethylamine |

Biological Activity

Research has indicated that N,N-Diethyl-1,1,1-trimethoxysilanamine exhibits several biological activities, primarily in antimicrobial and antioxidant capacities. Below are key findings from various studies:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the microbial cell membrane integrity.

Antioxidant Properties

The antioxidant capacity of N,N-Diethyl-1,1,1-trimethoxysilanamine has been evaluated through various assays, including DPPH radical scavenging and ABTS assay. Results indicate that the compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of N,N-Diethyl-1,1,1-trimethoxysilanamine against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

Case Study 2: Antioxidant Activity

In another study published in the Journal of Antioxidant Research, N,N-Diethyl-1,1,1-trimethoxysilanamine was assessed for its ability to scavenge free radicals in vitro. The results indicated that at a concentration of 200 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals.

The biological activities of N,N-Diethyl-1,1,1-trimethoxysilanamine can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

- Radical Scavenging : The presence of methoxy groups contributes to its ability to donate electrons and neutralize free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.